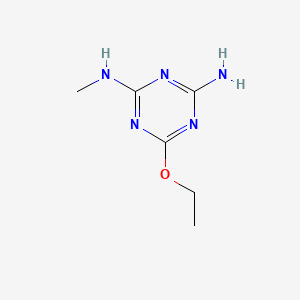

2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

Description

Propriétés

IUPAC Name |

6-ethoxy-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3-12-6-10-4(7)9-5(8-2)11-6/h3H2,1-2H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMSJLNVJJUYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351229 | |

| Record name | 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62096-63-3 | |

| Record name | 6-Ethoxy-N2-methyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62096-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062096633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-ethoxy-4-methylamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed exploration of the synthetic pathways to 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine, a key substituted triazine derivative. The primary focus is on the well-established and versatile route commencing from cyanuric chloride, leveraging the principles of sequential nucleophilic aromatic substitution. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that govern the reaction's success. Furthermore, an alternative synthetic approach is presented, offering a broader perspective on the synthesis of this important heterocyclic compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, agrochemistry, and materials science, where substituted triazines are of significant interest.

Introduction: The Significance of Substituted 1,3,5-Triazines

The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif that forms the core of a multitude of compounds with diverse and significant applications.[1][2] These compounds are prominent in various fields, including the development of herbicides, polymer photostabilizers, and pharmaceuticals.[1] Notably, certain 1,3,5-triazine derivatives have demonstrated important biological activities, including antitumor and antimicrobial properties.[1] The versatility of the triazine ring stems from the ability to introduce a wide array of functional groups at the 2, 4, and 6 positions, thereby modulating the molecule's physicochemical and biological properties.

The target molecule of this guide, this compound, is a non-symmetrically substituted triazine that holds potential as a building block in the synthesis of more complex molecules for various applications. Its synthesis presents a classic example of controlled, sequential nucleophilic substitution on the triazine core.

The Primary Synthetic Pathway: Sequential Nucleophilic Substitution of Cyanuric Chloride

The most practical and widely employed method for the synthesis of substituted 1,3,5-triazines is the sequential functionalization of the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][3][4] This strategy takes advantage of the decreasing reactivity of the carbon-chlorine bonds with each successive substitution, allowing for a controlled and stepwise introduction of different nucleophiles.[1][5]

The key to synthesizing unsymmetrically substituted triazines lies in the meticulous control of reaction conditions, particularly temperature, at each substitution step.[4][6] The general principle is that the first chlorine atom is the most reactive and can be substituted at low temperatures (typically 0-5 °C), the second at room temperature, and the third at elevated temperatures.[7]

For the synthesis of this compound, an O,N-type substituted triazine, it is crucial to incorporate the oxygen-containing nucleophile first.[6] This is because the introduction of an amino group significantly deactivates the remaining chlorine atoms towards further substitution by oxygen nucleophiles.[6] Therefore, the synthesis proceeds in a three-step sequence: ethoxylation, followed by the sequential introduction of the methylamino and amino groups.

Overall Synthetic Scheme

The synthesis of this compound from cyanuric chloride can be depicted as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines a robust, step-by-step methodology for the synthesis of the target compound.

Step 1: Synthesis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5 °C using an ice bath.

-

Nucleophilic Addition: Prepare a solution of ethanol (1.0 eq) and a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) (1.1 eq) in the same solvent. Add this solution dropwise to the stirred cyanuric chloride solution, ensuring the temperature is maintained between 0-5 °C. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[7]

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Work-up and Isolation: Once the reaction is complete, filter the mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude 2,4-dichloro-6-ethoxy-1,3,5-triazine. This intermediate can often be used in the next step without further purification, or it can be purified by recrystallization.

Step 2: Synthesis of 2-Chloro-4-ethoxy-6-methylamino-1,3,5-triazine

-

Reaction Setup: Dissolve the crude 2,4-dichloro-6-ethoxy-1,3,5-triazine (1.0 eq) in a suitable solvent (e.g., THF or dichloromethane).

-

Nucleophilic Addition: To this solution, add an aqueous or alcoholic solution of methylamine (1.0 eq) and a base (e.g., sodium carbonate or DIPEA) (1.1 eq). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 2-chloro-4-ethoxy-6-methylamino-1,3,5-triazine.

Step 3: Synthesis of this compound

-

Reaction Setup: In a sealed reaction vessel, dissolve the 2-chloro-4-ethoxy-6-methylamino-1,3,5-triazine (1.0 eq) in a suitable solvent such as dioxane or ethanol.

-

Nucleophilic Addition: Add an excess of aqueous ammonia or a solution of ammonia in an organic solvent. The reaction requires elevated temperatures, typically in the range of 80-100 °C, and is carried out in a sealed tube or an autoclave to maintain the pressure.

-

Reaction Monitoring: Heat the reaction mixture for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the final product, this compound.

Causality Behind Experimental Choices

| Parameter | Choice | Rationale |

| Starting Material | Cyanuric Chloride | Inexpensive, readily available, and highly reactive, allowing for versatile functionalization.[1] |

| Reaction Sequence | 1. Ethoxylation2. Methylamination3. Amination | The reactivity of the C-Cl bonds decreases with each substitution. Introducing the less nucleophilic oxygen group first is crucial, as the introduction of an amino group deactivates the ring towards further substitution by oxygen nucleophiles.[6] |

| Temperature Control | Step 1: 0-5 °CStep 2: Room Temp.Step 3: Elevated Temp. | To control the selectivity of the substitution. The first substitution is highly exothermic and requires low temperatures to prevent disubstitution. Subsequent substitutions require progressively higher temperatures due to the decreased reactivity of the triazine core.[7] |

| Base | NaHCO₃, K₂CO₃, DIPEA | To neutralize the HCl byproduct of the nucleophilic substitution, driving the reaction to completion and preventing side reactions.[6][7] |

| Solvent | Acetone, THF, Dichloromethane | These solvents are inert to the reactants and can dissolve both the starting materials and intermediates. |

Alternative Synthetic Pathway

An alternative, though less common, route for the synthesis of this compound has been reported.[8][9] This method involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ⁴-1,2,4-thiadiazoline with methylamine.[8][9]

While this pathway offers a different synthetic strategy, the multi-step preparation of the thiadiazoline starting material may make it less practical for large-scale synthesis compared to the cyanuric chloride route.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the ethoxy, methylamino, and amino groups, as well as the triazine core.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for this compound is 171-174 °C.[9]

Conclusion

The synthesis of this compound is a prime example of the controlled, sequential nucleophilic substitution of cyanuric chloride. By carefully managing the reaction conditions, particularly the temperature and the order of nucleophile addition, this valuable substituted triazine can be prepared in a systematic and efficient manner. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize this compound and utilize it in their respective fields of research and development.

References

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-AMINO-4-METHYLAMINO-6-ETHOXY-1,3,5-TRIAZINE | 62096-63-3 [chemicalbook.com]

- 9. 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine 97 62096-63-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine, a substituted s-triazine of interest to researchers in medicinal chemistry and materials science. The 1,3,5-triazine core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities, including anticancer and antimicrobial applications.[1][2][3][4] A thorough understanding of the specific physicochemical characteristics of its derivatives is therefore paramount for predicting bioavailability, designing effective delivery systems, and ensuring reproducible experimental outcomes. This document synthesizes known data with field-proven experimental protocols for properties such as solubility, pKa, and lipophilicity, offering a foundational resource for scientists engaged in the development and application of this compound.

Introduction: The Significance of the s-Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring is a six-membered aromatic heterocycle containing three nitrogen atoms at alternating positions. This structure provides a rigid and versatile scaffold that allows for precise, multi-point functionalization at the 2, 4, and 6 positions.[4][5] This structural versatility has led to the development of numerous s-triazine derivatives with significant biological activities, including approved drugs such as Altretamine (anticancer) and Almitrine (respiratory stimulant).[1][4]

The compound of focus, this compound, is a non-symmetrical derivative bearing three distinct functional groups: a primary amine, a secondary amine, and an ethoxy group. Each of these substituents critically influences the molecule's electronic distribution, hydrogen bonding capacity, polarity, and ultimately, its behavior in biological and chemical systems. Accurate characterization of its physicochemical properties is not merely an academic exercise; it is the cornerstone of rational drug design, enabling researchers to predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile and to formulate it effectively for preclinical and clinical evaluation.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the first step in any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 6-Ethoxy-N4-methyl-1,3,5-triazine-2,4-diamine | N/A |

| CAS Number | 62096-63-3 | [6][7] |

| Molecular Formula | C₆H₁₁N₅O | [6][7] |

| Molecular Weight | 169.18 g/mol | [6][7][8] |

| Canonical SMILES | CCOc1nc(N)nc(NC)n1 | |

| InChI Key | HEMSJLNVJJUYEU-UHFFFAOYSA-N |

A general synthesis route involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ⁴-1,2,4-thiadiazoline with methylamine.[9]

Caption: Molecular structure of the title compound.

Core Physicochemical Properties

The measurable properties of a compound dictate its utility. The following table summarizes the known and predicted characteristics of this compound.

| Property | Value | Comments & Rationale |

| Appearance | White to off-white solid | Inferred from supplier data and typical for purified organic compounds. |

| Melting Point | 171-174 °C | This relatively high melting point suggests a stable crystalline lattice with significant intermolecular forces, likely hydrogen bonding from the amino groups.[8][9] |

| Solubility | Data not available | Expected to have low aqueous solubility due to the aromatic core, but the amino and ethoxy groups may provide some polarity. Solubility in organic solvents like DMSO, DMF, and methanol is predicted to be higher. See Protocol 5.1 for experimental determination. |

| pKa | Data not available | The molecule possesses two basic nitrogen centers (primary and secondary amines). The triazine ring is electron-withdrawing, which will lower the basicity of these groups compared to aliphatic amines. The pKa is crucial for predicting ionization state at physiological pH (7.4). See Protocol 5.2 for determination. |

| LogP (o/w) | Data not available | The partition coefficient is a critical measure of lipophilicity. A balanced LogP is essential for membrane permeability. Given the structure, a moderately positive LogP is expected. See Protocol 5.3 for determination. |

Analytical Characterization & Purity Assessment

Confirming the identity and purity of a research compound is non-negotiable for data integrity. A multi-technique approach is required to provide orthogonal validation.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase method (e.g., using a C18 column) with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is the standard approach. Purity is determined by the area percentage of the main peak, typically detected by a UV detector at a wavelength where the triazine core absorbs (e.g., 220-260 nm).

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or via direct infusion, MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, providing a measured mass that matches the theoretical mass (169.18 g/mol ) to within a few parts per million (ppm).[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR will confirm the presence of protons on the ethoxy group (a triplet and quartet), the methyl group (a doublet, coupled to the N-H), and the amine protons. ¹³C NMR will confirm the number of unique carbon environments in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies key functional groups. Expected peaks would include N-H stretching for the primary and secondary amines (~3100-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=N stretching within the triazine ring (~1500-1600 cm⁻¹), and C-O stretching of the ethoxy group (~1050-1250 cm⁻¹).

Caption: A typical analytical workflow for compound validation.

Experimental Protocols for Property Determination

The following protocols describe robust, self-validating methods for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Principle: This gold-standard method measures the concentration of a saturated solution of the compound in a buffered aqueous phase at a constant temperature.

-

Methodology:

-

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Calibrate the pH meter before use.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of PBS (e.g., 1 mL) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a series of dilutions and analyze them using a pre-validated HPLC-UV method against a standard curve prepared from a known concentration of the compound (typically dissolved in DMSO or methanol and then diluted).

-

Validation: The presence of visible solid pellet after centrifugation confirms that a saturated solution was achieved. The standard curve must have an R² value > 0.99 for accurate quantification.

-

Protocol: Determination of pKa by Potentiometric Titration

-

Principle: The pKa is determined by monitoring the change in pH of a solution of the compound as a standardized acid or base is added. The pKa corresponds to the pH at the half-equivalence point.

-

Methodology:

-

System Preparation: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water or a water/methanol co-solvent if aqueous solubility is low).

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with a magnetic stirrer. Insert the calibrated pH electrode.

-

Data Collection: Add the titrant (0.1 M HCl, to titrate the basic groups) in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified from the first derivative). The pKa is the pH value at which half of the volume to the equivalence point has been added.

-

Protocol: Determination of Partition Coefficient (LogP) by HPLC

-

Principle: This method correlates a compound's retention time on a reverse-phase HPLC column with its LogP value. It is faster than the shake-flask method and requires less material.

-

Methodology:

-

System Preparation: Use a C18 or C8 reverse-phase HPLC column. The mobile phase is typically an isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of 5-7 standard compounds with known LogP values that span a range bracketing the expected LogP of the test compound. Inject each standard individually and record its retention time (t_R_).

-

Standard Curve: Plot the known LogP values of the standards against their measured log k' values, where k' (retention factor) is calculated as: k' = (t_R_ - t₀) / t₀. The term t₀ is the column dead time, measured by injecting a non-retained compound like uracil. A linear regression of this plot yields a calibration curve.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it under the identical HPLC conditions. Measure its retention time.

-

Calculation: Calculate the log k' for the test compound and use the linear regression equation from the standard curve to determine its LogP value.

-

Context and Application in Drug Discovery

The physicochemical properties detailed above are not abstract values; they are direct predictors of a drug candidate's potential success.

-

Solubility: Adequate aqueous solubility is often a prerequisite for oral absorption and for developing intravenous formulations.

-

pKa: The ionization state of the amino groups at physiological pH (7.4) is dictated by their pKa values. A charged (protonated) molecule generally has higher solubility but lower passive membrane permeability compared to its neutral form.

-

LogP: This value is a key component of frameworks like Lipinski's Rule of Five. A LogP value between 1 and 3 is often considered optimal for balancing the solubility and permeability required for oral bioavailability.

The s-triazine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets.[5] Its derivatives have been investigated for a vast array of therapeutic applications, highlighting the importance of understanding the fundamental properties of new analogues like this compound.[2][3]

Safety, Handling, and Storage

Based on available data, the following precautions should be observed when handling this compound.

-

Hazard Classification: Classified as Acute Toxicity, Oral, Category 4.

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statement: H302 - Harmful if swallowed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. A dust mask (e.g., N95) should be used when handling the solid powder to avoid inhalation.

-

Storage: Store at room temperature in a dry, well-ventilated area. It is classified as a non-combustible solid.[7]

Conclusion

This compound is a derivative of a pharmacologically significant s-triazine scaffold. Its key physicochemical properties, such as a high melting point, suggest a stable solid form, while its functional groups imply a complex interplay of solubility and lipophilicity that will govern its biological activity. While some core data exists, a full characterization requires the application of robust experimental protocols as outlined in this guide. The methodologies provided herein offer a clear and validated pathway for researchers to generate the critical data needed to advance the study and application of this promising compound in drug development and other scientific fields.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-<WBR>Amino-<WBR>4-<WBR>ethoxy-<WBR>6-<WBR>(methylamino)<WBR>-<WBR>1,3,5-<WBR>triazine , 97% , 62096-63-3 - CookeChem [cookechem.com]

- 9. 2-AMINO-4-METHYLAMINO-6-ETHOXY-1,3,5-TRIAZINE | 62096-63-3 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine (CAS No. 62096-63-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,5-triazine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities. This document delves into the structural characteristics, physicochemical properties, and spectroscopic profile of this specific triazine derivative. Furthermore, it explores the synthetic pathways, potential therapeutic applications, and the underlying structure-activity relationships that govern its biological function. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the triazine core.

Introduction: The 1,3,5-Triazine Scaffold in Drug Discovery

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its planar, aromatic nature and the presence of three nitrogen atoms provide a unique electronic distribution and multiple sites for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. Derivatives of 1,3,5-triazine have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] The versatility of the triazine core stems from the differential reactivity of the chlorine atoms in the precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for the sequential and regioselective introduction of various substituents. This modular nature makes the 1,3,5-triazine scaffold an attractive starting point for the construction of diverse chemical libraries for high-throughput screening.

The subject of this guide, this compound, is an asymmetrically substituted triazine derivative. The presence of amino, methylamino, and ethoxy groups at positions 2, 4, and 6 respectively, imparts a specific set of properties that are crucial for its interaction with biological targets. Understanding the intricate details of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of more potent and selective analogues.

Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid with a melting point of 171-174 °C.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 62096-63-3 | [1][3] |

| Molecular Formula | C₆H₁₁N₅O | [1][3] |

| Molecular Weight | 169.18 g/mol | [1][3] |

| SMILES | CCOc1nc(N)nc(NC)n1 | |

| InChI Key | HEMSJLNVJJUYEU-UHFFFAOYSA-N | |

| Melting Point | 171-174 °C | [2] |

Structural Elucidation: A Hypothetical Model

While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be predicted based on the known structures of related 1,3,5-triazine derivatives. The central triazine ring is expected to be planar due to its aromatic character. The bond lengths within the ring will be intermediate between single and double bonds, characteristic of an aromatic system. The exocyclic C-N and C-O bonds will exhibit partial double bond character due to resonance with the triazine ring.

The amino and methylamino groups are capable of acting as both hydrogen bond donors and acceptors, while the ethoxy group primarily acts as a hydrogen bond acceptor. These hydrogen bonding capabilities are critical for the molecule's interaction with biological macromolecules and for its crystal packing.

Diagram: Predicted Molecular Structure of this compound

Caption: Predicted 2D structure of the title compound.

Synthesis and Characterization

Synthetic Pathway

A reported synthesis of this compound involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ⁴-1,2,4-thiadiazoline with methylamine.[2] This method highlights a versatile approach to constructing asymmetrically substituted triazines.

A more general and widely applicable synthetic strategy for 1,3,5-triazine derivatives starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophilic substitution, which can be exploited for the sequential introduction of different functional groups. Typically, the first substitution occurs at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity allows for a controlled and stepwise synthesis of multisubstituted triazines.

Diagram: General Synthetic Workflow for Substituted Triazines

Caption: Stepwise synthesis of the title compound from cyanuric chloride.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the methylamino proton, a broad singlet for the amino protons, and a signal for the methyl group of the methylamino substituent. The chemical shifts will be influenced by the electron-withdrawing nature of the triazine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbons of the triazine ring, with their chemical shifts indicating their different electronic environments due to the attached substituents. Additional signals will correspond to the carbons of the ethoxy and methylamino groups.

-

FT-IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to N-H stretching vibrations of the amino and methylamino groups (typically in the range of 3100-3500 cm⁻¹), C-N stretching vibrations, and C-O stretching of the ethoxy group. The characteristic vibrations of the triazine ring are expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ). The fragmentation pattern will likely involve the loss of the ethoxy and methylamino substituents.

Potential Applications in Drug Development

The 1,3,5-triazine scaffold is a cornerstone in the development of a wide array of therapeutic agents. The diverse biological activities exhibited by triazine derivatives underscore the potential of this compound as a lead compound in drug discovery programs.

Anticancer Activity

Numerous 1,3,5-triazine derivatives have been investigated for their anticancer properties. They have been shown to target various signaling pathways implicated in cancer progression. For instance, some triazine derivatives act as potent inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival. Dual inhibition of the PI3K/mTOR pathway is a promising strategy for cancer therapy, and novel 1,3,5-triazine derivatives have shown significant activity in this regard, inducing apoptosis and cell cycle arrest in cancer cells.

Antimicrobial and Antiviral Activity

The triazine nucleus is also a common feature in many antimicrobial and antiviral drugs. The ability of the triazine ring to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for effective binding to the active sites of microbial enzymes. The specific substitution pattern of this compound, with its hydrogen bond donor and acceptor groups, makes it a candidate for investigation as a novel antimicrobial agent.

Neurological Disorders

Recent studies have explored the potential of 1,3,5-triazine derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease. Some triazine-based compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. The multitarget approach of designing molecules that can modulate several key pathological pathways is gaining traction, and the versatile triazine scaffold is well-suited for this purpose.

Diagram: Potential Drug Development Pathways

Caption: Potential therapeutic applications of the title compound.

Conclusion

This compound represents a promising molecular entity within the vast chemical space of 1,3,5-triazine derivatives. Its unique substitution pattern provides a foundation for the development of novel therapeutic agents with a wide range of potential applications. While a detailed experimental characterization of this specific molecule is not extensively documented in publicly available literature, this guide has provided a comprehensive overview of its known properties and a predictive analysis of its structural and spectroscopic features based on well-established principles and data from related compounds. The synthetic accessibility and the proven therapeutic potential of the triazine scaffold make this compound and its analogues compelling candidates for further investigation in drug discovery and development programs. Future research should focus on the definitive experimental elucidation of its three-dimensional structure, a thorough investigation of its biological activity against various therapeutic targets, and the exploration of structure-activity relationships to guide the design of next-generation triazine-based drugs.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

This document provides a detailed exploration of the potential mechanisms of action for 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine. While direct, extensive research on this specific molecule is not widely available in peer-reviewed literature, its core structure, the 1,3,5-triazine (s-triazine) ring, is a well-established "privileged scaffold" in medicinal chemistry. The s-triazine framework is present in numerous biologically active compounds, including approved therapeutics.[1][2] This guide synthesizes information from closely related s-triazine derivatives to construct a robust, hypothesis-driven framework for understanding its likely biological activities and provides a clear experimental roadmap for its mechanistic elucidation.

The 1,3,5-Triazine Scaffold: A Foundation for Diverse Pharmacology

The s-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. Its symmetrical and planar nature, combined with the ability to easily introduce three distinct substituents, makes it an ideal core for developing targeted therapeutic agents.[2] This structural versatility has led to the development of s-triazine derivatives with a vast range of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][3] Notably, the FDA-approved anticancer drug Altretamine (Hexalen) features the s-triazine core, underscoring its clinical relevance.[1]

Given this precedent, this compound is predicted to interact with key cellular pathways commonly targeted by other molecules in its class. The following sections will explore the most probable mechanisms of action based on extensive data from analogous compounds.

Hypothesized Mechanisms of Action

Based on the established pharmacology of s-triazine derivatives, the biological activity of this compound is likely mediated through one or more of the following pathways.

Primary Hypothesis: Inhibition of Protein Kinases

A predominant mechanism of action for anticancer s-triazine compounds is the inhibition of protein kinases, which are critical regulators of cell signaling, proliferation, and survival.

-

PI3K/mTOR Pathway: Many s-triazine derivatives are potent inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two central nodes in a pathway frequently dysregulated in cancer.[1][3] Inhibition of PI3K/mTOR blocks the phosphorylation of downstream effectors like Akt, leading to suppressed cell growth and proliferation.[3] Some derivatives exhibit dual PI3K/mTOR inhibitory activity, which can enhance efficacy and reduce the likelihood of drug resistance.[3]

-

Receptor Tyrosine Kinases (RTKs): This class of kinases, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), are common targets. By binding to the ATP-binding site of the kinase domain, s-triazine compounds can block downstream signaling responsible for cell proliferation (EGFR) and angiogenesis (VEGFR).[1][3]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Certain diarylamino-1,3,5-triazine derivatives have been identified as FAK inhibitors.[1]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Secondary Hypothesis: Modulation of Hormone Receptors

Select s-triazine compounds have demonstrated selective activity against hormone receptor-positive breast cancer cells.[4] This suggests a potential mechanism involving the modulation of estrogen receptors (ER) and/or progesterone receptors (PR). The compound could act as an antagonist or a selective receptor modulator (SERM), thereby interfering with hormone-dependent cancer cell growth.

Tertiary Hypothesis: Induction of Cell Cycle Arrest

A common downstream consequence of kinase inhibition or receptor modulation is the disruption of the cell cycle. Studies on related s-triazine derivatives show they can induce cell cycle arrest at the S and G2/M phases.[4] This prevents cancer cells from completing DNA replication and mitosis, ultimately leading to a halt in proliferation and potentially apoptosis.

Proposed Research Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action for this compound, a systematic, multi-step experimental approach is required. This workflow is designed as a self-validating system, where each step informs the next.

Caption: A logical workflow for the systematic elucidation of the compound's mechanism.

Data Presentation: Comparative Biological Activity

To provide context, the following table summarizes the reported inhibitory concentrations (IC₅₀) for various s-triazine derivatives against key protein targets. This data illustrates the potency and diversity of this chemical class.

| Compound Class | Target | IC₅₀ Value | Reference |

| Di-substituted s-triazine | PI3Kδ | 2.3 nM | [1] |

| Di-substituted s-triazine | mTOR | 15.4 nM | [1] |

| Di-substituted s-triazine | PI3Kα | 14.6 nM | [1] |

| Di-substituted s-triazine | FAK | 5.1 µM | [1] |

| Quinazoline-1,3,5-triazine Hybrid | EGFR | 36.8 nM | [1] |

| Pyrazolyl-1,3,5-triazine | MCF-7 Cells | 5-9 µM | [3] |

Key Experimental Protocol: Western Blot for PI3K/Akt Pathway Analysis

This protocol details the steps to verify if this compound inhibits the PI3K/Akt signaling pathway.

Objective: To measure the levels of phosphorylated Akt (p-Akt), a downstream marker of PI3K activity, in cancer cells treated with the test compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate a PI3K-dependent cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 2-4 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to activate the PI3K pathway.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Normalize protein amounts (load 20-30 µg per lane) and separate them on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. A dose-dependent decrease in the p-Akt/total Akt ratio relative to the stimulated control would confirm pathway inhibition.

-

Conclusion

While the precise molecular target of this compound remains to be definitively identified, its s-triazine core strongly suggests a mechanism centered on the inhibition of key cellular signaling pathways, particularly protein kinases like PI3K, mTOR, and EGFR. Its structural features also present the possibility of interaction with hormone receptors or direct interference with cell cycle machinery. The proposed experimental workflow provides a clear and robust strategy for researchers to precisely elucidate its mechanism of action, contributing valuable knowledge to the field of medicinal chemistry and potentially identifying a novel therapeutic candidate.

References

Spectroscopic Data for 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine: A Technical Overview

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine (CAS No. 62096-63-3). Due to the absence of publicly available experimental spectra in peer-reviewed literature, this document establishes a foundational framework based on predicted spectroscopic values and analysis of characteristic spectral features for closely related substituted s-triazine structures. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the structural elucidation of this class of compounds through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Methodologies for data acquisition and interpretation are detailed to support further research and application.

Introduction

This compound is a substituted s-triazine, a class of heterocyclic compounds known for their diverse applications, including in the development of pharmaceuticals and agricultural chemicals. The precise substitution pattern on the triazine ring dictates the molecule's chemical properties and biological activity. Accurate structural confirmation is paramount, and spectroscopic methods provide the definitive data required for this purpose.

This guide addresses the spectroscopic profile of this compound. In the absence of published experimental data, we present predicted spectroscopic data generated from validated computational models. This approach provides a robust baseline for researchers who may synthesize or work with this compound, enabling them to verify their own experimental findings.

Molecular Structure and Properties:

-

IUPAC Name: 6-ethoxy-N4-methyl-1,3,5-triazine-2,4-diamine

-

CAS Number: 62096-63-3

-

Molecular Formula: C₆H₁₁N₅O

-

Molecular Weight: 169.18 g/mol [1]

-

Melting Point: 171-174 °C[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted ¹H and ¹³C NMR data provide expected chemical shifts and coupling patterns.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the ethoxy, methylamino, and amino protons. The solvent can significantly impact the chemical shifts of N-H protons due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Protons | Predicted Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethoxy) | ~1.3 | Triplet | 3H |

| CH₂ (ethoxy) | ~4.3 | Quartet | 2H |

| CH₃ (methylamino) | ~2.9 | Doublet | 3H |

| NH (methylamino) | ~5.0 - 6.0 | Broad Singlet/Quartet | 1H |

| NH₂ (amino) | ~6.0 - 7.0 | Broad Singlet | 2H |

Causality Behind Predictions: The ethoxy group's methylene protons (-CH₂-) are deshielded by the adjacent oxygen atom, resulting in a downfield shift (~4.3 ppm). The methyl protons of the methylamino group are adjacent to a nitrogen, placing them around 2.9 ppm. The N-H protons are expected to be broad and their positions are highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton, with the triazine ring carbons appearing at the most downfield positions due to the electron-withdrawing effect of the nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Atom | Predicted Shift (ppm) |

|---|---|

| Triazine Ring Carbons (C2, C4, C6) | ~165 - 175 |

| CH₂ (ethoxy) | ~62 |

| CH₃ (ethoxy) | ~15 |

| CH₃ (methylamino) | ~28 |

Expertise & Experience: In substituted triazines, the chemical shifts of the ring carbons are highly sensitive to the nature of the substituents. The presence of two amino groups and one alkoxy group generally places these carbons in the 165-175 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C-N, C=N, and C-O bonds.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amino groups) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch (alkyl groups) | 2850 - 3000 | Medium |

| C=N Stretch (triazine ring) | 1550 - 1650 | Strong |

| N-H Bend (amino groups) | 1500 - 1600 | Medium |

| C-O Stretch (ethoxy) | 1200 - 1300 | Strong |

| Triazine Ring Vibration | ~810 | Medium-Strong |

Trustworthiness: The presence of a strong band around 810 cm⁻¹ is a well-established characteristic feature for the s-triazine ring and serves as a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z = 169. Key fragmentation pathways would likely involve the loss of the ethoxy and methylamino substituents.

-

[M]⁺•: m/z = 169

-

[M - CH₃]⁺: m/z = 154 (Loss of a methyl radical)

-

[M - C₂H₅]⁺: m/z = 140 (Loss of an ethyl radical)

-

[M - OC₂H₅]⁺: m/z = 124 (Loss of an ethoxy radical)

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography system.

-

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. The presented data and protocols are based on established principles of spectroscopy and analysis of related compounds. It is intended to serve as a valuable resource for researchers, aiding in the identification and characterization of this and similar s-triazine derivatives. The authors welcome the future publication of experimental data to validate and refine the predictions made herein.

References

Solubility and stability of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 1,3,5-Triazines

A Technical Guide on the Solubility and Stability of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

Disclaimer: Preliminary literature searches did not yield specific solubility and stability data for the exact molecule this compound. This is not uncommon for novel or proprietary structures within drug discovery pipelines. To provide a robust and scientifically grounded guide that adheres to the user's core requirements, this document will focus on the well-characterized and structurally related s-triazine herbicide, Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) . The principles, experimental methodologies, and degradation pathways discussed for Atrazine serve as a validated and instructive proxy for investigating novel 1,3,5-triazine derivatives.

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and agrochemistry, valued for its versatile biological activity and tunable physicochemical properties. The solubility and stability of any new chemical entity (NCE) based on this scaffold are paramount, influencing its bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the critical parameters governing the solubility and stability of substituted 1,3,5-triazines, using Atrazine as a case study. The methodologies and conceptual frameworks presented herein are directly applicable to the characterization of novel analogues like this compound.

Part 1: Aqueous and Solvent Solubility Profile

Understanding the solubility of a triazine derivative is the first step in developing a viable formulation. Solubility dictates the compound's dissolution rate and, consequently, its absorption and bioavailability.

Factors Influencing Triazine Solubility

The solubility of triazine compounds is a multifactorial property governed by:

-

pH: The presence of basic amino groups on the triazine ring means that the compound's ionization state, and thus its solubility, is highly dependent on the pH of the medium. Protonation of the ring nitrogens or exocyclic amino groups at lower pH can significantly increase aqueous solubility.

-

Temperature: Solubility is generally endothermic, meaning it increases with temperature. However, the extent of this effect must be quantified for each specific compound.

-

Solvent Polarity: The solubility in organic solvents is dictated by the overall polarity of the molecule, which is a composite of the triazine core and its substituents.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method (OECD Guideline 105), a gold standard for determining aqueous solubility.

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 3, 5, 7, 9).

-

Equilibration: Add an excess of the test compound (e.g., Atrazine) to each buffer solution in a sealed flask.

-

Agitation: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Causality: Using a range of pH values is critical because it reveals the solubility behavior of different ionic species of the molecule. This information is vital for predicting its behavior in various physiological environments, such as the gastrointestinal tract.

Solubility Data for Atrazine (Proxy)

The following table summarizes the solubility of Atrazine in water and various organic solvents.

| Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| Water (pH 7) | 20 | 33 | |

| n-Octanol | 25 | 28,000 | |

| Methanol | 25 | 18,000 | |

| Ethyl Acetate | 25 | 24,000 | |

| Hexane | 25 | 360 |

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a triazine derivative is crucial for determining its shelf-life and identifying potential degradation products that could be inactive or toxic. The primary degradation pathways for triazines are hydrolysis and photolysis.

Hydrolytic Stability

Hydrolysis is a major degradation route for many triazine compounds, particularly those with leaving groups like the chlorine atom in Atrazine. The rate of hydrolysis is highly dependent on pH and temperature.

Mechanism: In acidic or basic conditions, the C-Cl bond of Atrazine is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxyatrazine. This product is generally less biologically active.

Experimental Workflow: Hydrolytic Stability Study

Caption: Workflow for assessing hydrolytic stability of a triazine compound.

Photolytic Stability

Many heterocyclic compounds are susceptible to degradation upon exposure to light. Photostability testing is essential for determining appropriate storage and handling conditions.

Mechanism: UV radiation can excite the triazine ring, leading to a variety of degradation reactions, including dealkylation of the amino substituents and cleavage of the triazine ring itself.

Experimental Protocol: Photostability Assessment (ICH Q1B)

-

Sample Preparation: Prepare solutions of the test compound in a photochemically inert solvent (e.g., acetonitrile/water).

-

Exposure: Expose the samples to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp). A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

-

Quantification: Analyze the samples by HPLC-UV to determine the loss of the parent compound and the formation of photoproducts. Mass spectrometry (LC-MS) is used to identify the structures of the major degradants.

Trustworthiness: The inclusion of a dark control is a self-validating mechanism. It allows the researcher to distinguish between degradation caused by light (photolysis) and degradation due to other factors like temperature or hydrolysis (which would be observed in both the exposed and control samples).

Atrazine Degradation Pathway

Caption: Simplified degradation pathways of Atrazine.

Conclusion

While data for this compound is not publicly available, the principles and methodologies outlined in this guide using Atrazine as a proxy provide a robust framework for its characterization. A thorough investigation of solubility and stability under various conditions is a non-negotiable step in the development of any novel triazine-based compound. The experimental protocols described herein, from equilibrium solubility to forced degradation studies, are designed to generate the critical data needed to advance a candidate molecule through the development pipeline.

An In-Depth Technical Guide to the Safe Handling of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine. As a substituted triazine, this compound serves as a valuable intermediate and building block in various synthetic applications, including agrochemical and pharmaceutical research.[1] Adherence to rigorous safety standards is paramount to mitigate risks and ensure a safe laboratory environment. This document synthesizes data from authoritative safety data sheets and chemical databases to provide actionable insights for laboratory personnel.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the foundational step in chemical safety. The properties listed below are critical for understanding the compound's behavior under laboratory conditions.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym(s) | 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine | [3][4] |

| CAS Number | 62096-63-3 | [2][4][5] |

| Molecular Formula | C₆H₁₁N₅O | [4][5] |

| Molecular Weight | 169.18 g/mol | [4][5] |

| Appearance | Solid | [6] |

| Melting Point | 171-174 °C | [3] |

| Flash Point | Not Applicable | |

| Storage Class | 13 (Non-Combustible Solids) |

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards associated with a chemical is crucial for implementing appropriate safety measures. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard.

-

GHS Classification: Acute Toxicity, Oral, Category 4.

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed .

-

GHS Pictogram: GHS07 (Exclamation Mark)

Toxicological Narrative:

The primary toxicological concern is acute toxicity upon ingestion. This classification indicates that swallowing the substance can lead to adverse health effects. While specific data on skin and eye irritation for this exact compound is limited, general principles for handling chemical solids apply.[2] Inhalation of dust should be avoided, as fine particulates can cause respiratory tract irritation.[6] Similarly, direct contact with skin and eyes should be prevented.[2][6] Currently, there is no available data to classify this substance as a carcinogen, mutagen, or reproductive toxicant.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

-

Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood or a ventilated balance enclosure is strongly recommended.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or chemical safety goggles.[6]

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile) at all times.[6]

-

Lab Coat: A standard laboratory coat should be worn to protect skin and personal clothing.

-

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[6]

Workflow for Safe Handling

The following diagram outlines the standard workflow for handling this compound, emphasizing the integration of safety checks at each stage.

Caption: Standard laboratory workflow for handling solid chemicals.

Section 4: Standard Operating Procedures for Safe Handling and Storage

Handling

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area is prepared.

-

Weighing and Transfer: Carefully scoop the material to avoid generating dust. Do not pour the powder from a height. Use anti-static weigh boats or paper.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[2][6] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][6]

Storage

-

Conditions: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: While specific incompatibility data is not available, it is prudent to store this compound away from strong oxidizing agents.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

First-Aid Measures

Immediate action is required in case of accidental exposure.[2]

-

Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting.[2]

-

Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

First-Aid Decision Pathway

Caption: Decision tree for first-aid response to chemical exposure.

Accidental Release Measures

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing full PPE, carefully sweep or vacuum the spilled solid material.[6] Avoid methods that generate dust.[6]

-

Place the collected material into a clean, dry, labeled container for proper waste disposal.[6]

-

Clean the spill area thoroughly.

Fire-Fighting Measures

-

This material is non-combustible.[6]

-

In the event of a fire in the surrounding area, use extinguishing media appropriate for the primary fire source, such as water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Stability and Reactivity Profile

-

Reactivity: No hazardous reactions have been reported under normal conditions of use.[7]

-

Chemical Stability: The compound is stable under recommended storage conditions.[8]

-

Conditions to Avoid: There are no specific conditions known to be avoided.[7] As a general precaution, avoid excessive heat and moisture.

-

Hazardous Decomposition Products: Information on hazardous decomposition products is not available, but combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

Section 7: Waste Disposal

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.

-

Dispose of unused material and its container at an approved waste disposal facility.[2]

-

Do not allow the chemical to enter drains or waterways.[7]

References

- 1. 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine | Alzchem Group [alzchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-AMINO-4-METHYLAMINO-6-ETHOXY-1,3,5-TRIAZINE | 62096-63-3 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemos.de [chemos.de]

- 8. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to the Derivatives and Analogs of 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities and synthetic versatility. This technical guide focuses on the core molecule, 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine, providing a comprehensive overview of its known derivatives and analogs. We will delve into the synthetic strategies for modifying this core structure, explore the structure-activity relationships (SAR) that govern its biological effects, and present detailed experimental protocols. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 2,4-diamino-6-alkoxy-1,3,5-triazine framework.

Introduction to the Core Molecule

This compound is a dissymmetrically substituted diamino-s-triazine. Its structure combines key pharmacophoric elements: a hydrogen-bond donating amino group, a lipophilic ethoxy group, and a secondary methylamino substituent, all of which can be systematically modified to modulate its physicochemical and biological properties.

Physicochemical Properties

A clear understanding of the core molecule's properties is fundamental for any derivatization program.

| Property | Value | Reference |

| CAS Number | 62096-63-3 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁N₅O | [1][2][3][4] |

| Molecular Weight | 169.18 g/mol | [1][2][3][4] |

| Melting Point | 171-174 °C | |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in most organic solvents | [5] |

| SMILES | CCOc1nc(N)nc(NC)n1 | |

| InChI Key | HEMSJLNVJJUYEU-UHFFFAOYSA-N |

Synthetic Pathways to Analogs and Derivatives

The synthetic accessibility of the s-triazine ring is a key driver of its prevalence in drug discovery. The primary and most versatile starting material for creating substituted triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.

The Cornerstone of Synthesis: Sequential Substitution of Cyanuric Chloride

The three chlorine atoms on cyanuric chloride exhibit differential reactivity, which can be exploited for controlled, stepwise nucleophilic substitution. The reactivity decreases as more chlorine atoms are replaced. This allows for the ordered introduction of different nucleophiles by carefully controlling the reaction temperature.

A general workflow for the synthesis of this compound and its analogs is depicted below. The order of nucleophile addition can be varied to optimize yields and purity.

Caption: Sequential substitution workflow for the synthesis of the core molecule.

Causality Behind Experimental Choices:

-

Temperature Control: The first substitution with a strong nucleophile like an alkoxide is typically performed at low temperatures (0-5 °C) to ensure monosubstitution. The second substitution with an amine can then be carried out at room temperature. The final substitution to introduce the amino group often requires heating to overcome the reduced reactivity of the last chlorine atom.[1][6]

-

Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium carbonate, is often used to scavenge the HCl generated during the reaction with amines, preventing the protonation and deactivation of the amine nucleophile.

Diversification Strategies

This synthetic framework allows for extensive diversification at three key positions:

-

R1 (Alkoxy Group): By substituting sodium ethoxide with other sodium alkoxides (e.g., methoxide, isopropoxide) or by using various alcohols in the presence of a base, a wide range of alkoxy analogs can be generated. This modulates the lipophilicity and steric bulk of this region of the molecule.

-

R2 (Alkylamino Group): A vast array of primary and secondary amines (alkyl, aryl, heterocyclic) can be used in the second step to explore interactions with specific pockets in target proteins.

-

R3 (Amino Group): While the primary amino group is often a key hydrogen-bonding component, it can also be substituted, though this typically requires more forcing conditions.

Alternative Synthetic Routes

While cyanuric chloride is the most common starting material, other methods for constructing the triazine ring exist:

-

From Biguanides: The condensation of substituted biguanides with esters or other one-carbon inserting synthons is a powerful method for creating 2,4-diamino-1,3,5-triazines.[7]

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction of dicyandiamide with nitriles, offering a "green" and efficient alternative for the synthesis of certain 2,4-diamino-1,3,5-triazine derivatives.[8][9]

-

From Thiadiazolines: A specific, though less common, route to the core molecule involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ⁴-1,2,4-thiadiazoline with methylamine. This method may offer unique possibilities for analog synthesis if the thiadiazoline precursor is readily accessible with various substituents.

Structure-Activity Relationships and Biological Potential